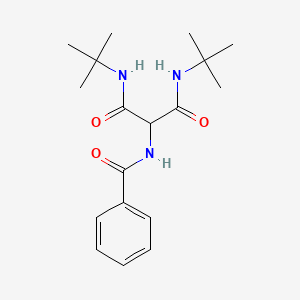
2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of benzamido and tert-butyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide typically involves the acylation of benzamido derivatives with tert-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include benzoyl chloride and tert-butylamine, with solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s benzamido group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Benzoylbenzamide: Another benzamide derivative with similar chemical properties.
Meta-diamides: Compounds with high insecticide activity, acting as antagonists to insect GABA receptors.
Uniqueness
2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide is unique due to its specific tert-butyl and benzamido groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64435-49-0 |
|---|---|
Molecular Formula |
C18H27N3O3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-benzamido-N,N'-ditert-butylpropanediamide |
InChI |
InChI=1S/C18H27N3O3/c1-17(2,3)20-15(23)13(16(24)21-18(4,5)6)19-14(22)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
OUPNECSQNTWLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C(=O)NC(C)(C)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















